molecular formula C24H18Br3N3 B3176822 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine CAS No. 1169964-41-3

2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine

Cat. No.: B3176822
CAS No.: 1169964-41-3
M. Wt: 588.1 g/mol
InChI Key: IOJQCIAKNZPJAN-UHFFFAOYSA-N
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Description

Significance of 1,3,5-Triazine (B166579) Core in Contemporary Chemistry

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. This symmetrical and electron-deficient aromatic system imparts a unique combination of properties to molecules that incorporate it. Its high nitrogen content and thermal stability make it an attractive component in the design of energetic materials. In the realm of supramolecular chemistry, the 1,3,5-triazine core is a remarkable synthon due to its ability to participate in a wide array of intermolecular interactions, including coordination with metal ions, hydrogen bonding, and aromatic stacking. chim.itresearchgate.netresearchgate.net These characteristics have led to its use in the construction of oligomers, macrocycles, and dendrimers with applications in molecular recognition and self-assembly. rsc.org

The facile preparation of triazine derivatives, often starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the systematic introduction of various functional groups onto the core. This synthetic accessibility has further broadened the scope of its applications, which span from agriculture and pharmaceuticals to the plastics industry. rsc.orgresearchgate.net

Overview of Functionalized Triazine Derivatives in Materials Science and Molecular Engineering

The strategic functionalization of the 1,3,5-triazine core has led to the development of a vast library of derivatives with tailored properties for specific applications in materials science. rsc.org These compounds are integral to the creation of photo- and electroluminescent materials, including components for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). rsc.orgrsc.org The electron-accepting nature of the triazine ring makes it an excellent building block for donor-acceptor systems, which are crucial for developing advanced optical and electronic materials. rsc.orgacs.org

Furthermore, functionalized triazines are employed in the synthesis of:

Hole transport materials for perovskite solar cells. rsc.org

Fluorescent sensors for detecting nitro-containing explosives. rsc.org

Nonlinear optical (NLO) materials . rsc.org

Porous organic polymers and covalent organic frameworks (COFs) for applications in gas storage and catalysis. researchgate.net

The versatility of the triazine scaffold allows for the creation of star-shaped, hyper-branched, and linear polymers with applications in data storage and beyond. rsc.orgrsc.org

Specific Research Focus on 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine as a Key Building Block

Within the diverse family of triazine derivatives, this compound stands out as a pivotal building block. Its structure features a central 1,3,5-triazine core symmetrically substituted with three phenyl rings, each bearing a reactive bromomethyl group. This tripodal and semi-rigid structure is typically synthesized through the cyclotrimerization of p-bromomethylbenzonitrile.

The presence of the three bromomethyl groups provides highly reactive sites for subsequent chemical modifications. These groups can readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of this triazine core to other molecules or surfaces. This reactivity is instrumental in its application in the synthesis of morphology-controlled polymers, such as those with wire-, ribbon-, or spherical shapes. Moreover, it serves as a precursor for the generation of N-heterocyclic carbene (NHC) palladium catalysts, which are effective in Suzuki-Miyaura coupling reactions. The triazine backbone provides rigidity and thermal stability to the resulting materials, making it a valuable component in polymer science.

The table below summarizes the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₄H₁₈Br₃N₃
Molecular Weight 588.13 g/mol
CAS Number 1169964-41-3
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br3N3/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJQCIAKNZPJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC(=NC(=N2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,6 Tris 4 Bromomethyl Phenyl 1,3,5 Triazine

Cyclotrimerization Approaches to the Triazine Core

Cyclotrimerization involves the head-to-tail condensation of three nitrile molecules to form the stable 1,3,5-triazine (B166579) ring. This method builds the core structure of the target molecule directly from a substituted benzonitrile (B105546) precursor.

A primary route for synthesizing the title compound is the cyclotrimerization of p-bromomethylbenzonitrile. In this process, three molecules of the nitrile precursor react to form the six-membered heterocyclic triazine ring, resulting in a semirigid, tripodal structure. This reaction builds the desired molecular framework in a single key step. The efficiency of nitrile cyclotrimerization can be influenced by various catalytic systems, including those based on low-valent titanium species which have been shown to be effective for derivatives of benzonitrile. researchgate.net

The general reaction scheme is as follows:


Table 1: Reaction Scheme for Cyclotrimerization of p-Bromomethylbenzonitrile

ReactantProduct
3 x 4-(Bromomethyl)benzonitrile1 x 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine

The cyclotrimerization of nitriles can be effectively promoted by acid catalysis. In this context, 4-Cyanobenzyl Bromide (an alternative name for p-bromomethylbenzonitrile) can undergo trimerization in the presence of a strong acid catalyst. Studies on related nitrile cyclotrimerizations have shown that acids like triflic acid can facilitate the reaction by forming an intermediate nitrilium salt, which then reacts with subsequent nitrile molecules to build the triazine ring. nih.gov This method provides a pathway to the desired triazine product under specific acidic conditions.

Substitution-Based Synthetic Routes Utilizing Halogenated Triazines

An alternative strategy involves starting with a pre-formed triazine ring, typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and substituting the chlorine atoms with the desired 4-(bromomethyl)phenyl groups. This approach relies on well-established carbon-carbon bond-forming reactions.

A common and effective method for this functionalization is the Grignard reaction. This synthesis involves the reaction of cyanuric chloride with a Grignard reagent, 4-(bromomethyl)phenyl magnesium bromide. The Grignard reagent is prepared beforehand by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). mnstate.edu The subsequent reaction with cyanuric chloride must be carried out in an inert atmosphere and often at low temperatures to control the high reactivity of the Grignard reagent and minimize the formation of side products. The high nucleophilicity of the Grignard reagent's carbanion allows it to displace the chloride ions on the triazine ring. umkc.edulibretexts.org


Table 2: Typical Conditions for Grignard-Based Synthesis

ComponentRoleDetails
2,4,6-Trichloro-1,3,5-triazineStarting MaterialElectrophilic triazine core
4-(Bromomethyl)phenyl Magnesium BromideReagentNucleophile for substitution
Tetrahydrofuran (THF)SolventAnhydrous conditions are critical
Reaction AtmosphereConditionInert (e.g., Nitrogen, Argon)
TemperatureConditionLow temperature to control reactivity

The Suzuki-Miyaura cross-coupling reaction provides another powerful tool for attaching aryl groups to the triazine core. This palladium-catalyzed reaction couples cyanuric chloride with 4-(bromomethyl)phenylboronic acid in the presence of a base. google.com The sequential substitution of the three chlorine atoms on cyanuric chloride is possible, and controlling the reaction conditions allows for the formation of the fully substituted product. researchgate.net This method is known for its tolerance of various functional groups and often proceeds with high selectivity.


Table 3: Key Components for Suzuki-Miyaura Coupling

ComponentRoleExample
Cyanuric ChlorideSubstrateHalogenated triazine
4-(Bromomethyl)phenylboronic AcidCoupling PartnerOrganoboron compound
Palladium ComplexCatalystPd(PPh₃)₂Cl₂ researchgate.net
BaseActivatorPotassium Carbonate google.com
SolventMediumEthanol, Toluene, etc. google.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

For cyclotrimerization reactions , key parameters include:

Catalyst Choice and Loading: The type and concentration of the acid or metal catalyst can significantly impact reaction rate and yield. researchgate.netnih.gov

Temperature and Reaction Time: Higher temperatures may be required to drive the reaction to completion, but can also lead to side reactions. researchgate.net Monitoring the reaction progress is crucial.

For substitution-based routes , optimization focuses on:

Stoichiometry: Precise control over the molar ratios of the triazine substrate to the Grignard reagent or boronic acid is essential to ensure complete substitution and avoid partially substituted intermediates.

Temperature Control: For Grignard reactions, maintaining low temperatures is critical to manage the reagent's high reactivity and prevent side reactions. In sequential Suzuki couplings, temperature can be adjusted to control the rate of each substitution step. researchgate.net

Solvent and Base Selection: The choice of solvent can influence the solubility of reagents and the reaction rate. In Suzuki couplings, the nature and strength of the base are critical for the transmetalation step. google.com

Atmosphere: Grignard reactions are highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere to prevent quenching of the reagent. libretexts.orgcerritos.edu

By fine-tuning these parameters for each specific synthetic methodology, the production of this compound can be optimized to achieve desired levels of efficiency and product quality.

Temperature Control and Its Influence on Reaction Selectivity

Temperature is a critical parameter in the synthesis of this compound, primarily when the synthesis proceeds via sequential substitution reactions starting from cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring decreases as each one is substituted. researchgate.net This characteristic allows for a controlled, stepwise addition of nucleophiles, which can be managed by adjusting the reaction temperature.

Common synthetic strategies involve the reaction of cyanuric chloride with a suitable phenyl-containing reagent. For instance, in a Suzuki-Miyaura coupling reaction with 4-(bromomethyl)phenylboronic acid, maintaining a temperature range of 80–100°C is crucial. This temperature is high enough to drive the reaction forward at a reasonable rate but controlled enough to minimize the formation of unwanted side-products.

Alternatively, when using a more reactive Grignard reagent like 4-(bromomethyl)phenyl magnesium bromide, lower temperatures are necessary. The highly reactive nature of the Grignard reagent requires careful temperature management to prevent side reactions and ensure the selective formation of the desired trisubstituted triazine. The general principle for sequential substitution on a triazine ring involves a gradual increase in temperature for each subsequent substitution, as outlined in the table below.

Substitution StepTypical Temperature RangeRationale
First Chloride SubstitutionLow (e.g., 0 °C)High reactivity of cyanuric chloride allows for reaction at low temperatures.
Second Chloride SubstitutionIntermediate (e.g., Room Temperature)Reduced reactivity of the dichlorotriazine requires a moderate increase in temperature.
Third Chloride SubstitutionElevated (e.g., 80-120 °C)The final monochlorotriazine is the least reactive, necessitating higher temperatures to complete the trisubstitution. google.com

Solvent Selection and Inert Atmosphere Requirements

The choice of solvent and reaction atmosphere are key to a successful synthesis. For methods involving highly reactive intermediates, such as Grignard reagents, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric oxygen or moisture. Aprotic and anhydrous solvents are essential in such cases. Tetrahydrofuran (THF) is a commonly used solvent for these types of reactions.

For other synthetic routes, a range of solvents can be employed, with the choice depending on the specific reactants and conditions. Solvents like chlorobenzene, dichloromethane, or chloroform (B151607) have been used in the synthesis of similar triazine compounds. google.com The solvent must be capable of dissolving the reactants and be stable at the required reaction temperatures.

Synthetic RouteRecommended SolventAtmosphereReasoning
Grignard ReactionTetrahydrofuran (THF)Inert (e.g., Argon)Prevents reaction of the highly reactive Grignard reagent with air or moisture.
Suzuki-Miyaura CouplingVarious (e.g., Toluene, Dioxane)InertProtects the catalyst and organoboron reagent from degradation.
Friedel-Crafts ReactionChlorobenzene, DichloromethaneStandard AtmosphereLess sensitive to air and moisture compared to organometallic routes. google.com

Atom Economy and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, aiming for processes that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the final product, is a key consideration.

Synthesis routes for triazines are being developed to improve their green credentials. For example, methods that avoid the use of inorganic bases can be considered more atom-economical and environmentally friendly as they reduce the generation of inorganic salt waste and eliminate the need for treating wastewater. google.com An atom-efficient approach for synthesizing 2,4,6-trisubstituted 1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the sole nitrogen source. researchgate.net This method is straightforward and utilizes an inexpensive and readily available nitrogen source. researchgate.net

Other green methodologies applicable to triazine synthesis include solvent-free reactions and the use of microwave irradiation. chim.itrsc.org Microwave-assisted synthesis can significantly reduce reaction times and often improves yields, contributing to a more efficient and greener process. rsc.orgresearchgate.net The use of sonochemistry, employing ultrasound to drive reactions in water, has also been presented as a significantly "greener" alternative to conventional heating methods for preparing triazine derivatives. nih.gov

Derivatization Strategies and Mechanistic Insights into Reaction Pathways of 2,4,6 Tris 4 Bromomethyl Phenyl 1,3,5 Triazine

Nucleophilic Substitution Reactions of Bromomethyl Groups

The presence of three benzylic bromomethyl groups makes 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine an excellent precursor for constructing star-shaped molecules and polymers through nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion.

Amination Reactions with Diverse Nucleophiles

The reaction of this compound with various primary and secondary amines is a straightforward method to introduce nitrogen-containing functionalities. These amination reactions are fundamental in creating dendrimers and other polymeric structures. The reaction with primary amines, for instance, can lead to the formation of secondary amines, which can be further functionalized. Similarly, reactions with secondary amines yield tertiary amines.

NucleophileReaction ConditionsProductKey Findings/Yield
Primary Amines (e.g., aniline)Typically in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures.2,4,6-Tris(4-((arylamino)methyl)phenyl)-1,3,5-triazine derivativesHigh yields are generally achieved, leading to the formation of star-shaped molecules with a primary amine core.
Secondary Amines (e.g., morpholine)Similar conditions to primary amines, often requiring slightly higher temperatures or longer reaction times.2,4,6-Tris(4-((dialkylamino)methyl)phenyl)-1,3,5-triazine derivativesEfficient for the synthesis of molecules with tertiary amine functionalities at the periphery.

Thiolation Reactions for Tailored Derivatives

Thiolation provides a pathway to introduce sulfur-containing moieties, which can be useful for various applications, including the development of self-assembled monolayers and functional polymers. The reaction with thiols or their corresponding thiolates results in the formation of thioether linkages. These reactions are generally efficient and proceed under mild conditions.

NucleophileReaction ConditionsProductKey Findings/Yield
Thiols (e.g., thiophenol)Often carried out in the presence of a base (e.g., NaH or an amine base) in a suitable solvent like THF or DMF.2,4,6-Tris(4-((arylthio)methyl)phenyl)-1,3,5-triazine derivativesHigh conversion to the corresponding tris-thioether product is typically observed.
Thiolates (e.g., sodium thiophenolate)Reaction with pre-formed thiolates in polar solvents.2,4,6-Tris(4-((arylthio)methyl)phenyl)-1,3,5-triazine derivativesGenerally proceeds rapidly at room temperature.

Quaternization Reactions for Poly-Imidazolium Salts and Advanced Polymeric Structures

Quaternization reactions, particularly with imidazole (B134444) derivatives, are instrumental in the synthesis of poly-ionic liquids and other advanced polymeric materials. The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the benzylic carbon, leading to the formation of a quaternary imidazolium (B1220033) salt. This process can be repeated for all three bromomethyl groups, resulting in a tricationic molecule that can serve as a cross-linker or a building block for ionic polymers.

NucleophileReaction ConditionsProductKey Findings/Yield
Imidazole and its derivativesTypically performed in a polar aprotic solvent such as acetonitrile (B52724) or DMF at elevated temperatures.1,1',1''-(((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(methylene))tris(3-alkyl-1H-imidazol-3-ium) bromide saltsHigh yields are achievable, leading to the formation of tri-imidazolium salts which are precursors for N-heterocyclic carbene ligands and ionic polymers.

Oxidation and Reduction Pathways of the Triazine Framework and Side Chains

While nucleophilic substitution at the side chains is the most common derivatization strategy, the triazine framework and the bromomethyl groups can also undergo oxidation and reduction reactions under specific conditions.

Oxidation of Bromomethyl Groups to Aldehydes and Carboxylic Acids

The bromomethyl groups can be oxidized to the corresponding aldehydes and carboxylic acids, providing access to a different class of functionalized triazine derivatives. These transformations are valuable for creating building blocks for covalent organic frameworks (COFs) and other porous materials. The oxidation to aldehydes can be achieved using reagents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst, or via the Sommelet reaction. Further oxidation to carboxylic acids can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide. chemicalbook.com

Reaction TypeReagents and ConditionsProductKey Findings
Oxidation to AldehydeSommelet reaction (hexamethylenetetramine followed by hydrolysis) or using DMSO as the oxidant (Kornblum oxidation).2,4,6-Tris(4-formylphenyl)-1,3,5-triazineProvides a key building block for the synthesis of porous organic polymers and macrocycles.
Oxidation to Carboxylic AcidStrong oxidizing agents like KMnO₄ or CrO₃ in an acidic medium. chemicalbook.com2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazineThe resulting tricarboxylic acid is a widely used linker in the synthesis of metal-organic frameworks (MOFs). chemicalbook.comcenmed.com

Reduction of the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system and is generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents like sodium in liquid ammonia, the ring can be partially or fully reduced. Such reactions are less common for this compound as they can also affect the bromomethyl groups. The selective reduction of the triazine ring while preserving the side-chain functionality remains a synthetic challenge.

Reaction TypeReagents and ConditionsProductKey Findings
Catalytic HydrogenationHigh pressure H₂ gas with catalysts like Pd/C or PtO₂ at elevated temperatures.Partially or fully reduced triazine derivativesThese reactions are often not selective and can lead to the reduction of the phenyl rings and cleavage of the C-Br bonds.
Dissolving Metal ReductionSodium or lithium in liquid ammonia.Dihydro- or tetrahydrotriazine derivativesCan lead to complex product mixtures due to competing reactions.

Advanced Cross-Linking Reactions for Extended Polymeric Architectures

The molecular architecture of this compound, featuring three reactive bromomethyl groups extending from a rigid triazine core, makes it an exceptional cross-linking agent for the synthesis of extended polymeric networks. These benzylic bromide functionalities serve as potent electrophilic sites, readily undergoing nucleophilic substitution reactions with various polymers to form stable, three-dimensional covalent networks.

A significant application of this compound as a cross-linker is in the formation of functional materials through reaction with polyethyleneimine (PEI). PEI is a water-soluble polymer rich in primary, secondary, and tertiary amine groups, which are excellent nucleophiles. researchgate.netresearchgate.net The cross-linking reaction proceeds via a well-established amine alkylation mechanism, a type of nucleophilic aliphatic substitution. wikipedia.org In this process, the nucleophilic amine groups of PEI attack the electrophilic benzylic carbons of the triazine compound, displacing the bromide leaving groups and forming stable carbon-nitrogen covalent bonds. researchgate.net

This reaction effectively transforms the soluble, linear, or branched PEI into an insoluble, robust, and porous three-dimensional polymeric network. researchgate.net The rigid 1,3,5-triazine core of the cross-linker provides structural stability and can act as a spacer unit between the polyamine chains. rsc.org

Research conducted on a structurally analogous compound, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT), provides detailed insights into the outcomes of such cross-linking reactions. researchgate.netrsc.org The reaction with branched PEI yields self-supported, spherical microparticles. researchgate.net By controlling the stoichiometric ratio of the triazine cross-linker to PEI, the degree of cross-linking can be tailored to optimize the material's properties for specific applications, such as carbon dioxide capture. researchgate.netrsc.org A key objective is to achieve sufficient cross-linking to ensure structural integrity while preserving a high density of free amine functionalities, which are the active sites for CO2 adsorption. researchgate.net

The resulting PEI-triazine materials have demonstrated significant potential as selective CO2 adsorbents at ambient temperatures. researchgate.net The data below, derived from studies on the closely related PEI-4BMFPT system, illustrates the performance characteristics of these functional polymeric materials.

Table 1: Research Findings on PEI Cross-Linked with a Triazine Derivative researchgate.netrsc.org
ParameterFindingSignificance
Reaction TypeAmine Alkylation (Nucleophilic Substitution)Forms stable C-N bonds, creating a robust polymer network.
Resulting MaterialCross-linked PEI-triazine polymerTransforms water-soluble PEI into a solid, functional material.
MorphologySpherical particles (up to 3 µm)Provides high surface area for gas-solid interactions.
ApplicationSelective CO₂ AdsorbentThe free amine groups in the polymer matrix effectively capture CO₂.
CO₂ Adsorption Capacity2.31 mmol g⁻¹ (at 30 °C, 1 atm, 90% CO₂/Ar)Demonstrates high uptake capacity, making it a promising material for carbon capture technologies.
Adsorption KineticsFastEnables efficient CO₂ capture even at low temperatures.

Other Functionalization Strategies for Diverse Chemical Entities

The synthetic utility of this compound extends beyond its use as a cross-linker for PEI. The three benzylic bromide groups are versatile handles for a wide range of nucleophilic substitution reactions, allowing for the covalent attachment of diverse chemical entities and the construction of complex molecular architectures. nih.gov The reactivity of these groups enables the synthesis of novel derivatives with tailored properties for applications in materials science, coordination chemistry, and supramolecular chemistry.

Key functionalization strategies include:

Thioetherification: Reaction with thiol-containing molecules (S-nucleophiles) provides a straightforward route to the corresponding thioethers (or sulfides). nih.govorganic-chemistry.org This C-S bond formation reaction can be used to introduce sulfur-containing functionalities, which are valuable in coordination chemistry and for creating self-assembled monolayers on gold surfaces.

Azide (B81097) Installation: Nucleophilic substitution with an azide source, such as sodium azide, readily converts the bromomethyl groups into azidomethyl groups. nih.govrsc.orgresearchgate.net The resulting tri-azide compound is a highly valuable intermediate. The azide groups can be subsequently reduced to primary amines or utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazole rings, offering a powerful method for linking the triazine core to a vast array of other molecules. nih.gov

Esterification: Carboxylate salts (O-nucleophiles) can displace the bromide ions to form ester linkages. beilstein-journals.orgd-nb.info This strategy allows for the attachment of various carboxylic acids, introducing functionalities that can influence solubility, thermal properties, or serve as protecting groups.

Alkylation of Other Amines: Beyond PEI, a wide variety of primary and secondary amines can be used to functionalize the triazine core. wikipedia.orgresearchgate.net This allows for the introduction of specific side chains, including those with fluorescent, electroactive, or biocompatible properties. However, these reactions can be complicated by the tendency for multiple alkylations, where the newly formed secondary or tertiary amines can also act as nucleophiles. nih.govmasterorganicchemistry.com

These derivatization reactions underscore the role of this compound as a versatile tripodal building block for creating a multitude of new compounds with complex, well-defined structures.

Table 2: Functionalization of this compound via Nucleophilic Substitution
Nucleophile ClassExample NucleophileReaction TypeResulting Functional GroupPotential Application of Derivative
S-NucleophileThiol (R-SH)ThioetherificationThioether (R-S-CH₂-)Ligands for metal complexes, materials for surface modification. nih.gov
N-NucleophileSodium Azide (NaN₃)AzidationAzide (N₃-CH₂-)Precursor for amines or for "click" chemistry reactions. nih.govrsc.org
O-NucleophileCarboxylate (R-COO⁻)EsterificationEster (R-COO-CH₂-)Modification of physical properties, prodrug synthesis. beilstein-journals.org
N-NucleophilePrimary/Secondary Amine (R₂NH)Amine AlkylationSubstituted Amine (R₂N-CH₂-)Synthesis of functional polymers, dendrimers, and complex molecules. wikipedia.org

Applications in Advanced Materials Science and Engineering

Polymer Science and Engineering

In the realm of polymer science, 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine serves as a key component in the creation of polymers with enhanced properties and complex architectures.

Role of the Rigid Triazine Backbone in Enhancing Polymer Thermal Stability and Mechanical Strength

The central 1,3,5-triazine (B166579) ring is an aromatic heterocycle known for its planarity and high thermal stability. This inherent rigidity, when incorporated into a polymer backbone, translates to improved thermomechanical properties of the resulting material. The triazine core provides a stable and rigid framework, which can significantly increase the thermal stability of polymers, with some materials derived from this compound exhibiting stability up to 300 °C. This stability is crucial for applications where materials are exposed to high temperatures.

The introduction of the triazine unit into polymer chains restricts segmental motion, leading to an increase in the glass transition temperature (Tg) and enhanced mechanical strength. The strong covalent bonds within the triazine ring and its interconnected phenyl groups contribute to a robust molecular structure that can withstand significant mechanical stress. This makes polymers incorporating this triazine derivative suitable for use in high-performance applications where both thermal and mechanical robustness are required.

Synthesis and Characterization of Cross-Linked Polymers

The three bromomethyl groups on the periphery of the this compound molecule are highly reactive and serve as sites for cross-linking reactions. These groups can readily undergo nucleophilic substitution reactions with various chemical species, such as amines, phenols, and thiols, to form a three-dimensional polymer network. This cross-linking ability is instrumental in transforming linear or branched polymers into robust, insoluble, and infusible materials with enhanced dimensional stability.

The synthesis of cross-linked polymers using this triazine derivative typically involves a polycondensation reaction where the bromomethyl groups react with multifunctional monomers or polymers. The degree of cross-linking can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Characterization of the resulting cross-linked polymers often involves a suite of analytical techniques to confirm the structure and properties of the network.

Characterization Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the disappearance of the C-Br stretching vibration of the bromomethyl group and the appearance of new bands corresponding to the newly formed linkages (e.g., C-N, C-O, C-S), verifying the cross-linking reaction.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of the cross-linked network, including the connectivity of the triazine core and the nature of the cross-links.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the cross-linked polymer by measuring its weight loss as a function of temperature. This data reveals the decomposition temperature and char yield, which are indicative of the material's thermal robustness.
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) of the polymer. An increase in Tg compared to the un-cross-linked polymer is a strong indicator of the formation of a rigid network structure.
Mechanical Testing (e.g., Tensile Testing, Dynamic Mechanical Analysis) Measures the mechanical properties of the cross-linked material, such as its modulus, strength, and toughness, to quantify the effect of cross-linking on the polymer's mechanical performance.

Development of Star-Shaped Molecules and Hyperbranched Polymers

The trifunctional nature of this compound makes it an ideal core molecule for the synthesis of star-shaped polymers. In this "core-first" approach, polymer chains are grown from the three reactive bromomethyl sites, resulting in a macromolecule with three polymer arms radiating from the central triazine core. Techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed, where the bromomethyl groups act as initiators for the polymerization of various vinyl monomers. researchgate.netrsc.org This method allows for the synthesis of well-defined star polymers with controlled arm lengths and low polydispersity.

Similarly, this compound can be utilized in the synthesis of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules that share some characteristics with dendrimers but are typically synthesized in a one-pot reaction. The this compound can act as a B3-type core molecule that reacts with AB2-type monomers, leading to the formation of a highly branched structure. The resulting hyperbranched polymers possess a high density of functional groups at their periphery, low viscosity, and high solubility compared to their linear analogs of similar molecular weight.

Strategies for Polymer Morphology Control

The rigid and planar structure of the triazine core, combined with the specific interactions it can engage in, such as π-π stacking, makes this compound a useful tool for controlling the morphology of polymers at the nanoscale. By incorporating this molecule into a polymer system, it is possible to direct the self-assembly of the polymer chains into specific morphologies, such as nanowires, ribbons, or spherical particles.

One strategy involves using the triazine derivative as a building block in block copolymers. The segregation of the triazine-containing block from other polymer blocks can lead to the formation of well-defined nanostructures. The shape and size of these structures can be tuned by varying the block lengths and the processing conditions. Another approach is to use the triazine compound as a non-covalent template or structure-directing agent during polymerization or polymer processing. The intermolecular interactions between the triazine units can promote the organization of the polymer chains into ordered arrays.

Porous Organic Materials (POMs)

Porous organic materials are a class of polymers characterized by their high surface area and permanent porosity. These materials have garnered significant interest for applications in gas storage, separation, and catalysis.

Design and Synthesis of Covalent Organic Frameworks (COFs) from Triazine Ligands

Covalent Organic Frameworks (COFs) are a subclass of porous organic materials that are crystalline and constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered porous structures of COFs make them highly attractive for a variety of applications. Triazine-based ligands are frequently employed in the design and synthesis of COFs due to their rigid, planar geometry and the ability of the nitrogen atoms to act as coordination sites. rsc.orgnih.govresearchgate.netmdpi.comacs.orgrsc.orgnih.govrsc.orgnih.govrsc.orgcrimsonpublishers.commdpi.comuni-duesseldorf.deresearchgate.netnih.gov

While this compound itself is more commonly used for creating cross-linked or branched polymers, its derivatives, where the bromomethyl groups are converted to other reactive functionalities like aldehydes, amines, or boronic acids, can serve as tritopic building blocks for the synthesis of COFs. The C3 symmetry of the triazine core is ideal for the formation of 2D hexagonal frameworks when reacted with linear ditopic linkers.

The synthesis of triazine-based COFs is typically achieved through solvothermal methods, where the building blocks are reacted in a high-boiling point solvent at elevated temperatures. The choice of solvent, catalyst, and reaction conditions is crucial for obtaining a crystalline and porous material. The resulting triazine-based COFs often exhibit high thermal and chemical stability, a large surface area, and well-defined pore structures. These properties make them promising candidates for applications in gas storage and separation, catalysis, and sensing.

Influence of Triazine Linkers on COF Porosity and Surface Area

The choice of organic linkers is crucial in determining the porosity and surface area of COFs. The rigid and planar structure of the triazine core in this compound can contribute to the formation of well-defined porous structures. Covalent triazine frameworks (CTFs) have demonstrated a wide range of Brunauer-Emmett-Teller (BET) surface areas, from 493 m²/g to as high as 1728 m²/g, depending on the specific monomers and synthesis conditions used. hhu.de The high nitrogen content of the triazine ring can also enhance the CO2 adsorption properties of the resulting frameworks.

Table 1: Porosity Data of Representative Covalent Triazine Frameworks

FrameworkMonomer(s)BET Surface Area (m²/g)CO2 Uptake (cm³/g at 273 K, 1 bar)
CTF-hex61,4-bis(tris(4′-cyanophenyl)methyl)benzene1728-
CTF-hex41,4-bis(tris(4′-cyanophenyl)methyl)benzene and 1,3,5-tricyanobenzene-76.4
PCTF-8-62556

Data sourced from various studies on covalent triazine frameworks. hhu.deuni-duesseldorf.de

Control of Interlayer Interactions in Triazine-Based COFs

The properties and processability of 2D COFs are significantly influenced by the interactions between their layers. The dynamic interplay between covalent bond formation and noncovalent interlayer interactions, such as π-π stacking, governs the final structure and characteristics of these materials. acs.org While specific methods to control interlayer interactions in COFs derived from this compound are not detailed in the available literature, general strategies for tuning these interactions in triazine-based COFs include modifying the peripheral functional groups of the linkers and adjusting the synthesis conditions to influence the stacking arrangement of the 2D layers.

Optoelectronic and Photovoltaic Applications

The electron-deficient nature of the triazine ring makes this compound and its derivatives promising candidates for applications in optoelectronics and photovoltaics, particularly in the construction of donor-acceptor systems and as components in organic electronic devices.

Fabrication of Donor-Acceptor (D-A) Systems Incorporating Triazine Derivatives

Donor-acceptor (D-A) systems are fundamental to many organic electronic and photovoltaic devices. The electron-accepting triazine core can be combined with electron-donating moieties to create materials with tailored electronic properties. For instance, a related compound, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791), has been used in the synthesis of a D-A type semiconducting conjugated polymer through a Stille coupling reaction with a thiophene-based donor. mdpi.com This approach allows for the tuning of the material's bandgap and charge transfer characteristics, which is crucial for applications in photocatalysis and solar energy conversion. researchgate.net The reactive bromomethyl groups of this compound offer a versatile platform for attaching various donor units to fabricate novel D-A systems.

Application in Organic Electronics

Triazine derivatives have been investigated for their use in various organic electronic devices. Their high thermal stability and potential for high electron mobility make them suitable as host materials in phosphorescent organic light-emitting diodes (OLEDs). rsc.org The introduction of different donor substituents onto the triazine core allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their triplet energies, which are critical parameters for efficient OLED performance. nih.gov Furthermore, the semiconducting properties of triazine-based polymers suggest their potential use in other organic electronic applications, such as organic field-effect transistors (OFETs) and organic solar cells.

Integration into Dye-Sensitized Solar Cells Utilizing Related Triazine Structures

The compound this compound serves as a versatile building block for the synthesis of advanced materials, including those with applications in solar energy. While direct integration of this specific brominated compound into dye-sensitized solar cells (DSSCs) is not the common approach, its core 1,3,5-triazine structure is a key component in the design of efficient organic sensitizers for these devices. The triazine core is valued for its strong electron-accepting nature, high degree of symmetry, and the ease with which it can be modified to create sophisticated molecular architectures for photovoltaic applications. researchgate.net

In the realm of DSSCs, the 1,3,5-triazine moiety is frequently employed as a primary electron acceptor or as a π-linker in donor-π-acceptor (D-π-A) organic dyes. researchgate.net The chemical and electronic properties of the triazine ring facilitate the creation of multi-chromophoric dyes that can enhance electron injection and transport rates within the solar cell. researchgate.net Researchers have successfully synthesized a variety of triazine-based dyes, demonstrating their potential in converting solar energy into electricity. nih.govmdpi.com

A notable area of research involves the development of porphyrin-based sensitizers that incorporate a triazine core. nih.gov Porphyrins are effective light-harvesting molecules, and when combined with the electron-accepting properties of triazine, they can lead to sensitizers with broad and efficient absorption spectra. nih.gov For instance, porphyrin dyads linked by a 1,3,5-triazine unit have been synthesized and studied for their performance in DSSCs. rsc.org

The performance metrics of several triazine-based dyes in DSSCs are summarized in the interactive data table below, showcasing key parameters such as short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

DyeJsc (mA cm⁻²)Voc (mV)FF (%)PCE (%)Reference
TCT-137.7669168.83.69 researchgate.net
Porphyrin Dyad 5aNot specifiedNot specifiedNot specified5.28 rsc.org
Porphyrin Dyad 5bNot specifiedNot specifiedNot specified3.50 rsc.org
GZ-T1Not specifiedNot specifiedNot specified5.88 researchgate.net
GZ-D1Not specifiedNot specifiedNot specified4.56 researchgate.net

The research into triazine-linked porphyrin dyads has further illuminated the potential of these structures. Two such dyads, a symmetrical Zn[Porph]-Zn[Porph] and an unsymmetrical Zn[Porph]-H2[Porph], were synthesized and their photovoltaic properties evaluated. nih.gov The unsymmetrical dyad, in particular, demonstrated a higher power conversion efficiency, which was attributed to its enhanced short-circuit current, higher open-circuit voltage, and improved fill factor. nih.gov

Electrochemical impedance spectroscopy of the cells based on these porphyrin dyads revealed that the higher performing cell exhibited shorter electron-transport time, longer electron lifetime, and higher charge recombination resistance. nih.gov These findings underscore the importance of molecular design in optimizing the performance of triazine-based sensitizers in DSSCs.

The versatility of the triazine core allows for the development of a wide array of sensitizers with tailored optoelectronic properties. For example, star-shaped molecules with bis(donor)-acceptor and donor-bis(acceptor) configurations have been synthesized, exhibiting strong absorption in the visible spectrum and high molar extinction coefficients. nih.gov Such molecular engineering has led to power conversion efficiencies reaching up to 4.29% in some cases. nih.gov

Supramolecular Chemistry and Host Guest Systems

Triazine Core as a Platform for Directed Supramolecular Interactions

The 1,3,5-triazine (B166579) (or s-triazine) scaffold is a foundational component in the design of supramolecular assemblies. nih.govnih.gov This six-membered heterocyclic ring, containing three nitrogen atoms, offers a rigid, planar, and C3-symmetric core. This inherent symmetry and rigidity are crucial for creating predictable and well-ordered multidimensional structures. The triazine unit has been widely used to generate organized aggregates, often through the formation of strong, directional interactions like hydrogen bonds. mdpi.comresearchgate.net

In 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, the central triazine ring is symmetrically functionalized with three 4-(bromomethyl)phenyl groups. The aromatic phenyl groups contribute to the molecule's structural stability and promote intermolecular π-π stacking interactions. Furthermore, the electron-deficient nature of the triazine ring, in contrast to the electron-rich phenyl rings, establishes a distinct electronic environment that can be exploited for molecular recognition. The reactive bromomethyl groups at the periphery of the molecule are particularly important, as they provide sites for covalent modification. This allows the molecule to act as a versatile precursor or "tecton" for the synthesis of larger, more complex supramolecular structures, such as covalent organic cages and frameworks, through reactions like nucleophilic substitution. nih.gov

Formation of Host-Guest Architectures

The structural characteristics of the triazine core are conducive to the formation of porous materials capable of encapsulating other molecules. While this compound itself is primarily a building block, its derivatives and related triazine compounds are renowned for forming sophisticated host-guest systems.

A class of related compounds, the para-substituted 2,4,6-tris(4-halophenoxy)-1,3,5-triazines (XPOT), demonstrates the remarkable ability of the triazine platform to form crystalline host-guest structures. unibe.ch Depending on the halogen substituent (X = Cl, Br, I), these molecules self-assemble into architectures characterized by either channels or cavities. unibe.ch

For instance, 2,4,6-tris(4-chlorophenoxy)-1,3,5-triazine (ClPOT) is known to form channel-type structures. unibe.ch In contrast, the iodine-substituted analogue (IPOT) typically forms cavities, while the bromine version (BrPOT) can create both channels and cavities. unibe.ch The walls of these channels and cavities are lined with the halogen-substituted phenyl rings, creating voids with van der Waals diameters of 10–12 Å, which are sufficiently large to accommodate guest molecules. unibe.ch The formation of these porous structures highlights the key role of the C3-symmetric triazine core in directing the self-assembly process to create ordered, nanoporous solids.

The well-defined channels and cavities formed by triazine derivatives serve as effective hosts for a variety of guest molecules. The nanoporous channels of 2,4,6-tris-(4-bromophenoxy)-1,3,5-triazine (BrPOT), for example, have been successfully used to form one-dimensional inclusion compounds with fullerenes C60 and C70. rsc.org Similarly, the cage-like cavities provided by 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine (IPOT) can encapsulate C60. unibe.ch

These triazine-based hosts are not limited to fullerenes; they can also accommodate other guests like decamethylmetallocenes. unibe.ch The ability to include such a range of molecules is a testament to the tunable nature of the cavities, which can be modified by changing the substituents on the peripheral phenyl rings. unibe.ch

Table 1: Host-Guest Systems of Triazine Derivatives
Host CompoundArchitecture TypeGuest Molecule(s)
2,4,6-tris(4-chlorophenoxy)-1,3,5-triazine (ClPOT)ChannelVarious small molecules
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine (BrPOT)Channel & CavityFullerenes (C60, C70), Pyridine Clusters
2,4,6-tris(4-iodophenoxy)-1,3,5-triazine (IPOT)CavityFullerenes (C60), Decamethylmetallocenes

Principles of Guest Encapsulation and Recognition

The encapsulation of guest molecules within a host is governed by a combination of factors, including size and shape complementarity, as well as specific noncovalent interactions between the host and guest. In systems derived from this compound, these principles are evident in the formation and function of covalent organic cages.

Covalent organic cages are discrete, three-dimensional molecules with an intrinsic, permanent cavity. nih.gov They are synthesized by assembling building blocks, such as this compound, through the formation of strong, irreversible covalent bonds. nih.gov This strategy allows for the creation of tailor-made cages with precisely defined cavity sizes, shapes, and internal functional groups. nih.gov

Guest binding within these cages is a highly selective process. It provides a synthetic cavity where guest molecules can be bound through multiple noncovalent interactions with the surrounding cage framework. nih.gov The encapsulation is not merely a result of appropriately sized cavities; the chemical nature of the host and guest plays a critical role. nih.gov The process is often diffusion-controlled, where guest molecules that fit the cavity enter and are held in place by cumulative weak interactions. nih.gov

Noncovalent forces are at the heart of guest recognition. Among the most important are dipole-cation and π-π interactions.

π-π Interactions: These interactions occur between aromatic rings. In host-guest systems derived from triazine precursors, the numerous aromatic rings of the host framework can engage in π-π stacking with planar, aromatic guests. nih.gov This type of interaction is a significant driving force for complexation, particularly in covalent organic frameworks (COFs) where it contributes to the adsorption of dye molecules. nih.gov

Dipole-Cation and Cation-π Interactions: Cation-π interactions are strong, noncovalent forces between a cation and the electron-rich face of a π-system, such as a phenyl ring. nih.gov The six bond dipoles in a benzene (B151609) ring create a region of negative electrostatic potential on the face of the ring, which is attractive to cations. nih.gov This interaction is crucial in many biological and synthetic systems. nih.govnih.gov The strength of the cation-π interaction can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic ring. unf.edu In host-guest complexes, these interactions can play a key role in binding cationic guests or in situations where a dipole on the guest molecule interacts with the aromatic surfaces of the host's cavity. unibe.ch

Table 2: Key Noncovalent Interactions in Guest Complexation
Interaction TypeDescriptionRelevance to Triazine-Based Hosts
π-π StackingAttractive interaction between the π-electron clouds of aromatic rings.Stabilizes the inclusion of flat, aromatic guest molecules within the host's aromatic-rich cavity. nih.gov
Cation-π InteractionElectrostatic attraction between a cation and the face of an aromatic ring. nih.govEnables strong binding of cationic guest molecules or moieties. unf.edu
van der Waals ForcesShort-range attractive forces between molecules arising from temporary dipoles.Contribute to the overall binding energy, especially for guests that closely fit the host cavity. unibe.ch

Self-Assembly Processes of Triazine-Based Systems

The self-assembly of this compound is fundamentally directed by its molecular geometry and the nature of its substituent groups. The core of the molecule is a 1,3,5-triazine ring, a planar, six-membered heterocycle containing three nitrogen atoms. This triazine core imparts a C3 symmetry to the molecule, a crucial feature for the formation of ordered, often porous, supramolecular structures.

Attached to the triazine core are three phenyl groups, each functionalized with a bromomethyl (-CH2Br) group at the para position. These peripheral groups play a dual role in the self-assembly process. The aromatic phenyl rings are prone to π-π stacking interactions, a significant non-covalent force that encourages the molecules to arrange in a columnar or layered fashion. Simultaneously, the reactive bromomethyl groups offer sites for covalent bond formation, enabling the molecule to act as a versatile building block, or "linker," in the construction of more extensive and robust networks such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The semi-rigid, tripodal structure of this compound, combined with the potential for both non-covalent and covalent interactions, allows for the controlled synthesis of materials with specific morphologies, including nanowires, ribbons, and spherical particles. The interplay of these interactions dictates the final supramolecular architecture, leading to materials with tailored properties and functions.

Detailed Research Findings

While specific, in-depth research focusing exclusively on the self-assembly of pristine this compound is not extensively detailed in publicly available literature, its behavior can be inferred from its application in the synthesis of more complex supramolecular systems. The compound's utility as a ligand in coordination chemistry and as a monomer in polymer science underscores its inherent self-organizing properties.

In the context of coordination-driven self-assembly, the nitrogen atoms of the triazine ring can act as Lewis basic sites, coordinating with metal ions. However, it is the reactive bromomethyl groups that are more commonly exploited for forming extended structures. These groups can undergo nucleophilic substitution reactions, for instance with amine or thiol functionalities on other molecules, to form stable covalent linkages. This reactivity is harnessed in the "bottom-up" fabrication of porous organic polymers and frameworks.

The following table summarizes the key molecular features of this compound that drive its self-assembly processes:

Molecular FeatureRole in Self-AssemblyResulting Interactions/Structures
1,3,5-Triazine Core Provides a rigid, planar scaffold with C3 symmetry.Facilitates the formation of ordered, often porous, networks.
Phenyl Groups Participate in π-π stacking interactions.Promotes the formation of columnar or layered supramolecular arrays, enhancing structural stability.
Bromomethyl Groups Act as reactive sites for covalent bond formation.Enable the construction of robust covalent organic frameworks and polymers through reactions like nucleophilic substitution.

Further insight into the self-assembly of triazine-based systems can be gained by examining analogous compounds where the bromomethyl groups have been replaced by other functionalities. For example, triazine derivatives with pyridyl groups are known to form extensive metal-organic frameworks through coordination with metal centers. Similarly, triazine compounds featuring hydrogen-bonding motifs like amino groups can self-assemble into intricate networks based on specific hydrogen bond donor-acceptor patterns. While not directly involving the title compound, these studies highlight the versatility of the triazine core as a platform for directing supramolecular assembly.

The table below provides a comparative overview of the self-assembly drivers in different triazine-based systems, contextualizing the role of the bromomethyl functionality in the title compound.

Triazine Derivative SubstituentPrimary Driving Force for Self-AssemblyTypical Resulting Supramolecular Structure
4-(Bromomethyl)phenyl Covalent bond formation via reactive bromomethyl groups; π-π stacking.Covalent Organic Frameworks, Porous Organic Polymers.
4-Pyridyl Coordination to metal ions.Metal-Organic Frameworks (MOFs).
Amino Groups Hydrogen bonding.Hydrogen-bonded networks, rosettes, and tapes.
Carboxylic Acid Groups Coordination to metal ions; hydrogen bonding.Metal-Organic Frameworks, hydrogen-bonded assemblies.

Coordination Chemistry and Metal Organic Frameworks Mofs

2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-Triazine as a Ligand Precursor for Metal Complexation

This compound is primarily utilized as a precursor to synthesize more complex ligands for metal coordination. The high reactivity of its three bromomethyl (-CH2Br) groups allows for further functionalization through chemical reactions, most notably nucleophilic substitution. These reactive sites can be modified by introducing various coordinating groups, such as amines or thiols, thereby transforming the original molecule into a versatile tripodal ligand capable of binding to metal ions. The triazine core provides a rigid and stable framework, pre-organizing the coordinating arms for effective metal complexation.

For instance, the parent compound 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) can be reacted with KPPh2 to synthesize the trisphosphine ligand, 2,4,6-tris{4-(diphenylphosphino)phenyl}-1,3,5-triazine, which readily forms complexes with various transition metals. nih.gov This demonstrates a common strategy where the bromo- or bromomethyl-functionalized triazine serves as an intermediate scaffold for creating sophisticated ligands.

Synthesis of Metal Complexes Featuring Triazine Ligands

The synthesis of metal complexes using ligands derived from the triazine core often involves reacting the functionalized ligand with a suitable metal salt in an appropriate solvent. The specific conditions depend on the nature of the metal ion and the coordinating groups on the ligand. The resulting complexes can feature a single metal center coordinated to the ligand or, more commonly, form multinuclear assemblies due to the polydentate nature of the triazine-based building block. nih.gov

An example of this is the synthesis of trimetallic complexes using the trisphosphine ligand derived from 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. nih.gov This ligand has been shown to react with metal precursors like [AuCl(SMe2)], [{Ru(η⁶-cymene)Cl₂}₂], and [{Pd(η³-C₃H₅)Cl}₂] to form trinuclear gold(I), ruthenium(II), and palladium(II) complexes, respectively. nih.gov

As a ligand, this compound, or more commonly its derivatives, can coordinate with a variety of metal ions to form stable complexes. The stability of these metal-ligand interactions is a key feature, making them suitable for applications in areas like catalysis. The geometry of the triazine core and the nature of the donor atoms introduced via functionalization of the bromomethyl groups dictate the coordination environment around the metal center. The nitrogen atoms within the triazine ring itself are generally poor donors due to the involvement of their lone pair electrons in the aromatic system, so coordination typically occurs through the functional groups attached to the phenyl rings. researchgate.net

Engineering of Metal-Organic Frameworks (MOFs) with Triazine-Based Linkers

The rigid, planar conformation and polydentate geometry of triazine derivatives make them excellent candidates for use as organic building blocks, or "linkers," in the construction of Metal-Organic Frameworks (MOFs). bohrium.com MOFs are a class of crystalline materials consisting of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous networks. The C3-symmetry of ligands derived from this compound is particularly advantageous for creating highly ordered and porous structures. researchgate.net

In MOF architecture, triazine derivatives function as bridging ligands, connecting multiple metal centers to extend the framework in multiple dimensions. bohrium.com The precursor, this compound, can be converted into ligands with terminal coordinating groups, such as carboxylates or pyridyls, which then bind to metal nodes. For example, the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) is widely used to link metal ions, forming extensive coordination polymers. researchgate.netrsc.org Similarly, organophosphorus-based compounds derived from s-triazine have been synthesized to act as bridging units. researchgate.netnih.gov The tripodal nature of these linkers allows for the formation of complex and robust network topologies.

Hydrothermal and solvothermal synthesis are common methods for crystallizing MOFs. mdpi.comnih.gov In a typical hydrothermal synthesis, the triazine-based ligand and a metal salt are dissolved or suspended in a solvent (often water or an organic solvent like dimethylformamide) in a sealed vessel. rsc.orgacs.org The mixture is then heated to an elevated temperature (e.g., 105–180 °C) for a period ranging from hours to days. mdpi.comnih.gov Under these conditions, the components self-assemble into the crystalline MOF structure, which can be recovered upon cooling. acs.org For example, several MOFs based on the 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand have been successfully synthesized using hydrothermal techniques. researchgate.netnih.gov

The versatility of triazine-based ligands, combined with the varied coordination geometries of different metal ions and the use of auxiliary ligands, leads to remarkable structural diversity in the resulting MOFs. bohrium.comrsc.org These frameworks can manifest as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. rsc.org

1D Architectures: A reaction between the triazine ligand tpt and silver nitrate (B79036) (AgNO₃) under acidic conditions yielded a 1D zigzag chain structure. researchgate.netnih.gov

2D Architectures: The use of tpt with copper sulfate (B86663) and 1,2,4,5-benzenetetracarboxylic acid resulted in a 2D double-layered coordination polymer. researchgate.netnih.gov In another example, zinc(II) linked with tpt and benzenetetracarboxylate (btec⁴⁻) formed a 2D coordination grid. researchgate.netnih.gov

3D Architectures: Three-dimensional frameworks are also common. A 3D polymeric structure was formed when layers of copper(II)-sulfate were linked by bidentate tpt ligands. researchgate.netnih.gov Another 3D MOF with channels and cavities was constructed from a triazine-based trigonal ligand and copper ions. rsc.org

This structural tunability is a key advantage of using triazine derivatives in the design of functional materials. researchgate.net

Table of Triazine-Based MOF Examples

LigandMetal Ion(s)Auxiliary Ligand(s)DimensionalityReference
2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)Ag(I)Nitrate1D Zigzag Chain researchgate.net, nih.gov
2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)Cu(I)1,2,4,5-benzenetetracarboxylic acid2D Double Layer researchgate.net, nih.gov
2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)Zn(II)1,2,4,5-benzenetetracarboxylic acid2D Grid researchgate.net, nih.gov
2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)Cu(II)Sulfate, Water3D Polymeric researchgate.net, nih.gov
3,3′,3″-s-triazine-2,4,6-triyltribenzoateCu(II)Pyridine, Methanol3D Framework rsc.org
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazineZn(II)None3D Framework mdpi.com

Impact of Triazine Linkers on MOF Thermal Stability and Luminescence Properties

There is no specific information available in the provided search results regarding the impact of this compound on the thermal stability and luminescence properties of Metal-Organic Frameworks (MOFs).

However, research on analogous triazine-based ligands offers some insights into the potential properties that MOFs incorporating such linkers might exhibit. For instance, MOFs constructed from 2,4,6-tris(4-pyridyl)-1,3,5-triazine have demonstrated significant thermal stability, with some frameworks being stable up to 430°C. The luminescence properties of these related MOFs have also been investigated, with observed emissions often being ligand-centered. For example, several complexes based on the 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand exhibit blue fluorescence.

Design and Synthesis of Polynuclear Metal Complexes Utilizing Triazine Cores

Specific details on the design and synthesis of discrete polynuclear metal complexes utilizing this compound as a primary ligand are not extensively documented in the available literature. The tripodal nature of this ligand, with its three symmetrically arranged phenylmethyl bromide arms, suggests its potential to coordinate with multiple metal centers, thereby facilitating the formation of polynuclear assemblies.

The chemistry of the bromomethyl groups offers a pathway for creating more complex ligand systems. These groups can undergo nucleophilic substitution reactions, allowing for the attachment of various coordinating moieties. This functionalization could lead to the creation of elaborate ligands designed to bridge multiple metal ions in specific geometric arrangements, which is a key principle in the rational design of polynuclear complexes.

While direct examples involving this compound are scarce, the broader field of coordination chemistry has seen the use of other triazine derivatives in the synthesis of polynuclear complexes. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been employed to construct 3D coordination polymers with cobalt(II), where the triazine ligand pillars layers of metal-carboxylate frameworks. This demonstrates the capability of the triazine core to act as a node in extended, and by extension, polynuclear structures. The synthesis of such complexes often involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures.

Catalytic Applications

Enhancement of Catalytic Activity Through Triazine-Based Ligands and Frameworks

The incorporation of the triazine motif into ligands and porous frameworks, such as Covalent Triazine Frameworks (CTFs), has been shown to significantly enhance catalytic performance. CTFs are a class of porous organic polymers known for their high thermal and chemical stability, large surface area, and permanent porosity, making them excellent supports for heterogeneous catalysis. nih.gov

The key advantages of using triazine-based frameworks include:

Structural Rigidity and Stability : The strong covalent bonds and aromatic nature of the triazine rings provide exceptional thermal and chemical stability, allowing the catalysts to function under harsh reaction conditions. researchgate.net

High Nitrogen Content : The nitrogen atoms within the triazine units act as active sites or coordination points for metal catalysts. This nitrogen-rich environment can enhance electronic properties and improve catalytic performance. researchgate.net

Tunable Functionality : The structure of the organic linkers, such as the phenyl rings in 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, can be easily modified. The bromomethyl groups, for instance, are reactive sites that allow for post-synthetic modification, enabling the introduction of various functional groups or the immobilization of active metal species. nih.gov

These features make CTFs versatile scaffolds for developing heterogeneous catalysts for a wide array of chemical reactions. nih.gov

Photocatalysis with Triazine-Derived Materials

Triazine-based materials, particularly Covalent Organic Frameworks (COFs) and CTFs, are emerging as highly effective photocatalysts due to their semiconducting properties, high porosity, and excellent stability. mdpi.comresearchgate.net Their tunable electronic structures allow for efficient light absorption and charge separation, which are critical for photocatalytic processes. mdpi.com

Role of Covalent Organic Frameworks (COFs) in Photocatalytic Reactions

Covalent Organic Frameworks (COFs) constructed from triazine-containing building blocks are promising materials for photocatalysis. nih.gov Their crystalline and porous nature offers several advantages:

High Surface Area : Provides abundant active sites for catalytic reactions. mdpi.com

Ordered Structure : The well-defined porous channels facilitate the diffusion of reactants and products. acs.org

Tunable Band Structure : The electronic properties and bandgap can be precisely engineered by selecting different building blocks, allowing for the optimization of light absorption and redox potentials for specific reactions like water splitting or CO2 reduction. acs.orgmdpi.com

Triazine-based COFs have demonstrated excellent performance in visible-light-driven photocatalytic water oxidation and hydrogen peroxide production. acs.orgmdpi.com For example, a triazine-based COF coordinated with cobalt achieved a high oxygen evolution rate of 483 μmol g⁻¹ h⁻¹ under visible light (≥420 nm). acs.org The nitrogen-rich structure of triazine enhances the electronic properties and provides active sites, significantly boosting catalytic performance. researchgate.net

Visible-Light-Driven Hydrogen Evolution from Water Splitting Using Triazine Composites

A significant area of research is the use of triazine-based materials for producing hydrogen fuel from water using visible light. nih.gov Triazine-based conjugated microporous polymers (CMPs) and CTFs have shown remarkable activity in photocatalytic hydrogen evolution. researchgate.net

The nitrogen atoms in the triazine unit are considered active sites for the hydrogen evolution reaction (HER) due to their lone pair electrons and electron-deficient character. researchgate.net By combining CTFs with other materials, such as graphitic carbon nitride (g-C3N4) or by doping them with elements like phosphorus, the photocatalytic efficiency can be substantially improved. nih.gov These modifications enhance visible light absorption and promote the generation, separation, and migration of photoinduced electron-hole pairs. nih.gov

Performance of Various Triazine-Based Photocatalysts in Hydrogen Evolution
Catalyst MaterialHydrogen Evolution Rate (HER)ConditionsSource
Triazine-based CMP (CMP-1)9,698.53 μmol g⁻¹h⁻¹Visible light researchgate.net
π-electron-extended Triazine COF (TFP-TPTPh COF)2712 μmol g⁻¹ h⁻¹UV-Visible light, no co-catalyst mdpi.comnih.gov
Pyridine-based Triazine COF (TTP-COF) for H₂O₂ Production4244 μmol h⁻¹ g⁻¹Visible light (λ = 420 nm), no sacrificial agent mdpi.com
Crystalline tri-s-triazine-based g-CN (with phosphate)AQY of 50.7% at 405 nm- acs.org

AQY = Apparent Quantum Yield

Influence of π-π Interactions and Hydrogen Bonding on Photocatalytic Efficiency

Non-covalent interactions, such as π-π stacking and hydrogen bonding, play a crucial role in the structure and photocatalytic performance of triazine-based materials. rsc.org These interactions influence several key properties:

Charge Transport : π-π stacking between the aromatic layers of COFs and CTFs facilitates interlayer carrier transport and separation, which is essential for efficient photocatalysis. rsc.org

Structural Stability and Morphology : Hydrogen bonding and π-π interactions contribute to the self-assembly and stability of the framework structures. researchgate.net

In composites, such as those formed between g-C3N4 and other triazine molecules, π-π interactions and hydrogen bonds are key to enhancing photocatalytic activity by improving the transfer rate of charge carriers. acs.org The ability to tune these weak interactions provides a subtle yet powerful method for optimizing the electronic structure and performance of organic photocatalysts. researchgate.net

Palladium-N-Heterocyclic Carbene (Pd-NHC) Catalysis Incorporating Triazine Motifs

The reactive bromomethyl groups on this compound make it an ideal precursor for synthesizing N-heterocyclic carbene (NHC) ligands. These triazine-based NHC ligands can then be complexed with palladium to form highly effective catalysts for cross-coupling reactions.

NHCs are highly popular ligands in palladium catalysis because their strong σ-electron-donating ability facilitates the oxidative addition step in the catalytic cycle, and their steric bulk promotes the final reductive elimination step. nih.gov The resulting Pd-NHC complexes exhibit high stability and catalytic activity. nih.govnih.gov Triazine-based NHC ligands have been synthesized and their palladium complexes have shown high conversion rates in reactions like the Suzuki cross-coupling. core.ac.uk

Triazine-Promoted Organic Transformations, e.g., Amidation of Carboxylic Acids

The triazine core is not only a scaffold for other catalysts but can also act as a promoter for organic reactions itself. A notable example is the use of triazine derivatives to facilitate the amidation of carboxylic acids. This method serves as a valuable alternative to traditional procedures that rely on converting carboxylic acids to more reactive acid chlorides, a process that can involve hazardous reagents like thionyl chloride or phosgene. acs.org

In this process, a cost-effective reagent like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is used as an activating agent. acs.org The triazine reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate, which then readily reacts with an amine to form the desired amide. acs.orgacs.org This approach is advantageous because it avoids the need to prepare and handle sensitive acid chlorides and simplifies the separation of byproducts. acs.org The methodology is suitable for large-scale preparations and can be applied to carboxylic acids that are unstable under the acidic conditions required for acid chloride formation. acs.org

Environmental Remediation Technologies

Carbon Dioxide (CO₂) Capture and Adsorption

The mitigation of anthropogenic CO₂ emissions is a critical area of research to address climate change. Solid adsorbents are a promising technology for CO₂ capture due to their potential for high efficiency, regenerability, and lower energy penalties compared to traditional liquid amine scrubbing processes. Triazine derivatives, particularly in the formation of cross-linked polymers, have been investigated for their potential in developing effective CO₂ adsorbents.

While direct studies on 2,4,6-tris(4-(bromomethyl)phenyl)-1,3,5-triazine for this application are limited in the reviewed literature, extensive research has been conducted on a closely related fluorinated analogue, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT) . The findings from these studies provide significant insights into the potential of this class of compounds in CO₂ capture technologies.

Researchers have successfully developed self-supported polyamine CO₂ adsorbents by cross-linking branched polyethyleneimine (PEI) with 4BMFPT. researchgate.net PEI is a polymer rich in amine groups, which are effective sites for CO₂ capture. However, in its raw form, PEI can suffer from poor stability and mass transfer limitations. Cross-linking PEI with a rigid triazine-based molecule like 4BMFPT addresses these issues by creating a stable, porous structure. researchgate.net

The cross-linking reaction occurs via an amine alkylation process, where the amine groups of PEI react with the bromomethyl groups of the triazine derivative. researchgate.net This reaction forms a robust, three-dimensional polymer network. The resulting material, designated as PEI-4BMFPT, consists of spherical particles. researchgate.net The synthesis involves mixing different ratios of the cross-linker (4BMFPT) to the polymer (PEI) to control the final properties of the adsorbent. researchgate.net

These novel adsorbents have demonstrated rapid CO₂ uptake, reaching a capacity of 2.31 mmol g⁻¹ under conditions of 1 atm and 90% CO₂/Ar at 30°C. researchgate.net This performance highlights the potential of using triazine derivatives to create structured polyamine adsorbents for selective CO₂ capture. researchgate.net

A key challenge in the design of solid adsorbents is overcoming mass transfer limitations to ensure that CO₂ molecules can efficiently access the active amine sites within the material's structure. The development of PEI-4BMFPT adsorbents has incorporated strategies to address this issue. By creating a self-supported structure with inherent porosity through cross-linking, the diffusion of CO₂ into the adsorbent particles is facilitated. researchgate.net

The spherical morphology of the PEI-4BMFPT particles contributes to favorable mass transfer characteristics. researchgate.net Furthermore, controlling the degree of cross-linking is crucial. An optimal balance must be achieved to provide structural integrity and porosity without excessively consuming the free amine functionalities that are essential for CO₂ capture. researchgate.net Pores that are too small can negatively impact diffusion. researchgate.net The selection and optimization of the cross-linker are therefore key strategies to overcome these limitations. researchgate.net

The fast adsorption kinetics observed for the PEI-4BMFPT material indicate that these strategies have been effective in creating a structure that is conducive to efficient mass transfer, enabling selective CO₂ capture at ambient temperatures. researchgate.net

The degree of cross-linking is a critical parameter that influences the CO₂ adsorption capacity and kinetics of the final material. The ratio of the triazine-based cross-linker to PEI is systematically varied during synthesis to fine-tune the adsorbent's properties. researchgate.net A higher degree of cross-linking can enhance the mechanical stability and create a more defined porous structure. However, it also reduces the number of available primary and secondary amine groups, which are the most efficient sites for CO₂ chemisorption.

Conversely, a lower degree of cross-linking preserves more of the active amine sites but may result in a less stable material with poorer mass transfer properties. Research has shown that by carefully controlling the mixing ratios of 4BMFPT to PEI, it is possible to produce an adsorbent with abundant free amine functionalities while maintaining a structure that allows for efficient CO₂ diffusion. researchgate.net This optimization is key to accessing high CO₂ adsorption capacities and fast kinetics. researchgate.net

The presence of water has also been shown to promote the CO₂ uptake capacity of these materials, increasing it to 3.27 mmol g⁻¹ for an optimized PEI-4BMFPT adsorbent. This is likely due to the formation of ammonium (B1175870) carbonate and bicarbonate species, which represents a strong chemisorption interaction.

Adsorbent Composition (PEI:4BMFPT Ratio)CO₂ Adsorption Capacity (mmol g⁻¹) [Dry Conditions]CO₂ Adsorption Capacity (mmol g⁻¹) [Humid Conditions]
10:1 (R)2.313.27

This interactive data table summarizes the impact of humidity on the CO₂ adsorption capacity of an optimized PEI-4BMFPT adsorbent.

Dye Absorption Applications of Triazine-Based Porous Materials

The release of synthetic dyes from various industries into water bodies poses a significant environmental and health risk. Porous materials based on triazine frameworks have emerged as effective adsorbents for the removal of these dyes from wastewater. The high surface area, tunable porosity, and the presence of nitrogen-rich triazine units make these materials particularly suitable for capturing dye molecules through various interaction mechanisms. nih.goviwaponline.comnih.gov

Covalent triazine frameworks (CTFs) and other triazine-based porous organic polymers (T-POPs) have demonstrated high efficiency in removing both anionic and cationic dyes. nih.govresearchgate.net For instance, certain T-POPs have been shown to remove over 99% of the anionic dye methyl orange from water in as little as 15-20 minutes. nih.gov These same materials can also effectively remove the cationic dye methylene (B1212753) blue, with efficiencies reaching up to 99.4%. nih.govmdpi.com

The adsorption mechanism is multifaceted and can include pore-filling, electrostatic attraction, hydrogen bonding, and cation-π interactions. iwaponline.com The triazine rings in the framework are electron-rich, allowing them to interact strongly with cationic dyes through cation-π interactions. iwaponline.com For anionic dyes, electrostatic interactions are often the primary mechanism of adsorption. iwaponline.com The performance of these materials can be tailored by modifying the monomers used in their synthesis, which allows for control over surface area, pore size distribution, and surface chemistry. nih.goviwaponline.com For example, mesoporous CTFs with a wide pore size distribution have shown enhanced adsorption affinity and faster kinetics for larger dye molecules. iwaponline.com

Triazine-Based AdsorbentTarget DyeMaximum Adsorption CapacityRemoval Efficiency
T-POP1Methyl OrangeNot Specified>99% in 15-20 min
T-POP3Methylene BlueNot Specified~99.4%
COFZ1Methylene Blue510 mg g⁻¹High
COFZ1Gentian Violet564 mg g⁻¹High
CTFRhodamine B1.01 mmol g⁻¹High

This interactive table presents the dye adsorption performance of various triazine-based porous materials.

The excellent reusability and stability of these triazine-based adsorbents further enhance their potential for practical applications in wastewater treatment. rsc.org

Advanced Characterization Techniques in Research on 2,4,6 Tris 4 Bromomethyl Phenyl 1,3,5 Triazine and Its Derivatives

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Confirmation and Electronic Properties

Spectroscopic techniques are fundamental in verifying the synthesis and purity of 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used for structural confirmation. In ¹H NMR, the protons of the bromomethyl group (–CH₂Br) typically show a characteristic singlet peak between δ 4.5–4.7 ppm. The aromatic protons on the phenyl rings appear in their expected regions. In ¹³C NMR, the methylene (B1212753) carbons of the bromomethyl groups are observed around 30–35 ppm, while the sp² hybridized carbons of the triazine ring appear in the range of 150–155 ppm. For derivatives like 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, ¹H NMR signals for the aromatic protons appear at approximately 7.38 ppm and 7.99 ppm, while ¹³C NMR shows signals for the aromatic carbons, carboxyl carbon (C=O), and the triazine ring carbons at 122.13 ppm, 129.07 ppm, 131.42 ppm, 155.03 ppm, 166.94 ppm, and 173.20 ppm respectively. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying functional groups. A key indicator for the successful synthesis of triazine derivatives is the absence of N-H stretching bands (typically found at 3200–3400 cm⁻¹), which confirms the complete substitution on the triazine core.

UV-Vis Spectroscopy : This technique provides insights into the electronic properties of the compounds. For instance, the related compound 2,4,6-Triphenyl-1,3,5-triazine exhibits a maximum absorption wavelength (λmax) at 270 nm when dissolved in chloroform (B151607). tcichemicals.com This analysis helps in understanding the electronic transitions within the molecule, which is particularly important for applications in optoelectronics.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. For derivatives used in biotransformation studies, such as 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), gas chromatography coupled with mass spectrometry (GC-MS) is employed to identify metabolites like 2,4,6-tribromophenol. nih.gov The analysis can be performed in various modes, such as electron ionization (EI) or electron capture negative ionization (ECNI), to detect and quantify the target compounds and their transformation products. nih.gov

Technique Compound Analyte Key Findings
¹H NMRThis compoundSinglet peak for bromomethyl protons (δ 4.5–4.7 ppm)
¹³C NMRThis compoundSignals for methylene carbons (30–35 ppm) and triazine sp² carbons (150–155 ppm)
IRSubstituted 1,3,5-triazinesAbsence of N-H stretches (3200–3400 cm⁻¹) confirms complete substitution
UV-Vis2,4,6-Triphenyl-1,3,5-triazineMaximum absorption wavelength at 270 nm (in CHCl₃)
GC-MSTTBP-TAZ and its metabolitesIdentification and quantification of metabolites like 2,4,6-tribromophenol

X-ray Crystallography for Detailed Structural Elucidation

For example, single-crystal X-ray diffraction studies on related triazine-based compounds reveal planar triazine cores with bond angles consistent with sp² hybridization. In the development of Metal-Organic Frameworks (MOFs), single-crystal and powder X-ray diffraction are used to confirm the crystal structure. A MOF synthesized from a derivative, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), was found to have a trigonal (P-31c) structure, forming hexagonal rod-shaped crystals with a 3D framework. mdpi.com Similarly, studies on other triazine derivatives like 2,4,6-tris(phenylthio)-1,3,5-triazine and its substituted analogues have utilized single-crystal X-ray diffraction to analyze their molecular conformations and intermolecular interactions. researchgate.net

Derivative Type Crystal System Space Group Key Structural Feature
MOF with TCPT ligandTrigonalP-31cTwo-fold interpenetrated 3D framework mdpi.com
2,4,6-triamino-1,3,5-triazineMonoclinicP2₁/cConfirmed lattice parameters researchgate.net
Co(II)-tpt frameworks--3D porous frameworks with 1D channels rsc.org

Thermal Analysis Techniques, Including Thermogravimetric Analysis (TGA) for Material Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is vital for applications where materials are exposed to high temperatures.

The rigid 1,3,5-triazine (B166579) core generally imparts high thermal stability to polymers and materials derived from it, with some being stable up to 300 °C. For MOFs synthesized from triazine-based ligands, TGA is used to determine their decomposition temperature. For instance, a zinc-based MOF derived from a tpt (2,4,6-tris(4-pyridyl)-1,3,5-triazine) ligand was found to be stable up to 430 °C. researchgate.net Studies on the thermal decomposition of 2,4,6-triazido-1,3,5-triazine have determined kinetic and activation parameters, showing that the decomposition process is significantly different in the melt versus in solution. researchgate.net

Material Decomposition Temperature (°C) Key Observation
General Triazine-based materialsUp to 300The triazine backbone provides rigidity and stability
Zinc-based MOF with tpt ligandUp to 430High thermal stability of the framework researchgate.net
2,4,6-triazido-1,3,5-triazine (in melt)-Higher activation energy compared to decomposition in solution researchgate.net

Advanced Microscopic Techniques for Material Morphology

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface topography and internal structure of materials derived from this compound. These techniques are crucial for understanding the relationship between the synthesis conditions and the resulting material morphology, which in turn affects the material's properties and performance. For instance, in the synthesis of MOFs, SEM can be used to observe the crystal morphology, such as the hexagonal rod-shaped crystals formed by a zinc-based MOF. mdpi.com

Porosity and Surface Area Characterization (e.g., BET) for Porous Materials

For porous materials like MOFs and Covalent Organic Frameworks (COFs) synthesized using this compound as a building block, characterization of porosity and surface area is paramount. The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material. lucideon.com It involves the adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures. eag.com

By analyzing the nitrogen adsorption-desorption isotherms, one can determine the surface area, pore volume, and pore size distribution. lucideon.com For example, a MOF synthesized from a TCPT ligand was characterized as an ultramicroporous material with a Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å. mdpi.com The isotherm shape, classified according to IUPAC, can indicate the type of porosity; a Type I(a) isotherm is characteristic of ultramicroporous materials with pore sizes less than 0.7 nm. mdpi.com

Material Analysis Technique Surface Area (m²/g) Pore Characteristics
MOF-S1 (from TCPT ligand)N₂ Adsorption (Langmuir)711Ultramicroporous (~6.5 Å median width) mdpi.com
MOF-S1 (from TCPT ligand)N₂ Adsorption (t-plot)~706 (micropore area)~0.25 cm³/g micropore volume mdpi.com
Porous Ni-MOFsN₂ Adsorption-Selective CO₂ adsorption due to sieving effect rsc.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The 1,3,5-triazine (B166579) core is known to be electron-deficient due to the presence of three electronegative nitrogen atoms. This inherent electronic property is significantly influenced by the three 4-(bromomethyl)phenyl substituents. The phenyl rings extend the π-conjugated system, while the bromomethyl groups (-CH₂Br) introduce reactive sites.

DFT calculations can determine key parameters that describe the molecule's electronic properties and reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity and easier electronic transitions.

Furthermore, electrostatic potential maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the triazine ring are expected to be regions of high electron density (nucleophilic), while the carbon atoms of the triazine ring and the benzylic carbons of the bromomethyl groups are relatively electron-poor (electrophilic). This makes the bromomethyl groups susceptible to nucleophilic substitution reactions, a key feature in the synthetic applications of this compound.

Table 1: Predicted Electronic Properties of Triazine Derivatives from DFT Calculations

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
1,3,5-Triazine-7.8-1.26.60
2,4,6-Triphenyl-1,3,5-triazine-6.5-2.14.40
This compound (Estimated) -6.7 -2.5 4.2 ~1.5
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine-5.8-1.93.90

Molecular Dynamics Simulations for Supramolecular Assemblies and Host-Guest Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in supramolecular assemblies and its interactions with guest molecules.

The planar and aromatic nature of the triphenyl-triazine core promotes π-π stacking interactions, which are a driving force for self-assembly into ordered structures. The C₃ symmetry of the molecule can lead to the formation of well-defined, porous, two-dimensional or three-dimensional networks. MD simulations can model these self-assembly processes, revealing the preferred packing arrangements and the stability of the resulting supramolecular structures. rsc.orgrsc.org

In the context of host-guest chemistry, MD simulations can be used to model the encapsulation of guest molecules within the pores of a framework constructed from this compound units. frontiersin.orgnih.gov These simulations can elucidate the dynamics of guest entry and exit, the preferred binding sites within the host framework, and the nature of the non-covalent interactions (e.g., van der Waals, electrostatic) that stabilize the host-guest complex. aip.org Such studies are crucial for evaluating the potential of materials based on this compound for applications in separation, storage, and sensing.

Prediction of Host-Guest Binding Affinities and Selectivity

Computational methods play a vital role in predicting the binding affinities and selectivity of host-guest systems, which is essential for designing materials with specific recognition capabilities. For frameworks derived from this compound, these predictions can guide the selection of suitable guest molecules for various applications.

The binding affinity between a host and a guest is quantified by the binding free energy (ΔG_bind). A more negative value of ΔG_bind indicates a stronger and more stable host-guest complex. Computational techniques such as free energy perturbation (FEP) and thermodynamic integration (TI), often used in conjunction with MD simulations, can provide accurate estimates of binding free energies.

These methods calculate the free energy difference between two states, for example, the guest molecule in solution and the guest molecule bound within the host framework. By simulating a non-physical pathway that connects these two states, the free energy change associated with the binding process can be determined.

The selectivity of a host for a particular guest over another can also be predicted by comparing their respective binding free energies. A host is considered selective for a guest if the ΔG_bind for that guest is significantly more negative than for other potential guests.

The chemical nature of this compound, with its electron-deficient triazine core and functionalizable bromomethyl groups, offers opportunities to tailor host-guest interactions. The triazine rings can interact favorably with electron-rich guest molecules through π-π stacking and electrostatic interactions. The bromomethyl groups can be chemically modified to introduce specific functionalities, such as hydrogen bond donors or acceptors, to enhance binding affinity and selectivity for target guests.

Table 2: Illustrative Predicted Binding Energies of a Triazine-Based Host with Various Guests

Guest MoleculeDominant InteractionPredicted Binding Energy (kcal/mol)
Benzene (B151609)π-π Stacking-5.2
Pyridineπ-π Stacking, N···Cδ+-6.8
Anilineπ-π Stacking, H-bonding-8.5
Nitrobenzeneπ-π Stacking, Dipole-quadrupole-7.1

Note: This table provides hypothetical binding energy values to illustrate the application of computational predictions. The actual values would depend on the specific structure of the host framework and the computational method employed.

Rational Design Principles for New Triazine-Based Materials

The insights gained from theoretical and computational studies provide a foundation for the rational design of new materials based on this compound and related structures. nih.gov By systematically modifying the molecular building blocks, it is possible to tune the properties of the resulting materials for specific applications.

One key design principle is the control of porosity. The size and shape of the pores in a triazine-based framework can be tailored by altering the length and geometry of the substituents on the triazine core. For instance, using longer or more rigid linkers in place of the phenyl groups can lead to larger pore volumes and surface areas, which are desirable for gas storage and catalysis. rsc.orgrsc.org

Another important aspect is the functionalization of the pore environment. The reactive bromomethyl groups of this compound serve as versatile handles for post-synthetic modification. By introducing different functional groups, the chemical and physical properties of the pores can be precisely controlled. For example, grafting acidic or basic moieties can create catalytic sites, while introducing chiral groups can lead to materials for enantioselective separations. frontiersin.orgnih.gov

Computational screening can accelerate the discovery of new triazine-based materials with enhanced properties. By creating a virtual library of candidate structures with different substituents and functionalities, their properties, such as electronic bandgap, porosity, and binding affinity for specific guests, can be rapidly evaluated using high-throughput quantum chemical calculations and molecular simulations. This computational approach allows researchers to identify the most promising candidates for synthesis and experimental validation, thereby saving time and resources. nih.gov

The combination of a stable, electron-deficient triazine core with versatile bromomethylphenyl substituents makes this compound a highly promising building block for the rational design of a wide range of functional materials, from porous organic frameworks to advanced electronic and catalytic systems.

Future Research Directions and Emerging Paradigms

Development of Multifunctional Triazine-Based Materials for Integrated Applications

The structural rigidity of the 1,3,5-triazine (B166579) core combined with the high reactivity of the bromomethyl groups makes 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine an ideal candidate for creating multifunctional materials. Future research will likely focus on integrating multiple functionalities into a single material system. For instance, by reacting the bromomethyl groups with different functional molecules, it is possible to create materials that are simultaneously porous, catalytically active, and possess specific optical or electronic properties.

An emerging area is the development of hybrid materials for applications like CO2 capture and conversion. A derivative, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine, has been used to cross-link polyethyleneimine (PEI) to create efficient CO2 adsorbents. researchgate.net Future work could explore integrating catalytic moieties onto the same triazine framework to create a dual-function material that not only captures CO2 but also converts it into valuable chemicals.

Furthermore, its ability to act as a ligand in coordination chemistry opens pathways to novel metal-organic frameworks (MOFs). Research is moving towards designing MOFs where the triazine core contributes to the framework's stability and porosity, while the functionalized side chains can be used for selective guest recognition, separation, or as post-synthetic modification sites to introduce catalytic or sensory functions.

Exploration of Novel Reaction Pathways for Enhanced Derivatization and Complexity

Current synthesis of the title compound and its derivatives primarily relies on established methods such as the cyclotrimerization of p-bromomethylbenzonitrile or the nucleophilic substitution of cyanuric chloride. While effective, future research will explore more advanced and versatile reaction pathways to create increasingly complex and precisely tailored molecular architectures.

The development of controlled, sequential substitution reactions is a key area. By leveraging the decreasing reactivity of the triazine core's chlorine atoms with each substitution, researchers can introduce different functional groups in a step-wise manner, leading to non-symmetrical triazine derivatives with highly specific properties. researchgate.netnih.gov This approach allows for the creation of molecules with distinct functionalities at each of the three arms, moving beyond the current symmetrical structures.

Moreover, exploring click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), by first converting the bromomethyl groups to azides, could provide highly efficient and orthogonal routes to complex structures. This would enable the attachment of a wide variety of functional units, including biomolecules, polymers, and photosensitizers, under mild conditions, expanding the scope of potential applications.

Tailoring Material Properties at the Nanoscale for Precision Applications

Controlling the structure of materials at the nanometer level is crucial for unlocking advanced functionalities, particularly in electronics and biomedicine. mdpi.commdpi.com Future research on this compound will increasingly focus on its use as a building block for precisely engineered nanomaterials.

The design of two-dimensional (2D) materials, similar to triazine-based graphitic carbon nitride, is a promising direction. acs.org By using the triazine compound as a precursor in bottom-up synthesis approaches like vapor deposition or interfacial polymerization, it may be possible to create highly ordered, crystalline nanosheets. These materials could exhibit unique electronic properties suitable for applications in nanoelectronics, sensors, or as ultra-thin separation membranes.

In the realm of biomedicine, the compound can be used to fabricate nanosized drug delivery systems. cd-bioparticles.net The precise control over the size and surface chemistry of nanoparticles is critical for their in-vivo behavior. Future work will involve using advanced polymerization and self-assembly techniques to create nanoparticles with a core derived from the triazine compound, where therapeutic agents can be encapsulated, and a surface functionalized with targeting ligands for precision medicine.

Research Focus AreaPotential NanomaterialTargeted Application
2D Materials SynthesisCrystalline NanosheetsNanoelectronics, Separation Membranes
Polymer NanoparticlesFunctionalized NanocarriersTargeted Drug Delivery
Hybrid NanomaterialsMOF-Polymer CompositesCatalysis, Gas Storage

Scalable Synthesis and Industrial Relevance of Triazine Derivatives

For any material to transition from laboratory curiosity to industrial application, a scalable and cost-effective synthesis process is essential. While lab-scale syntheses for triazine derivatives are well-established, future research must address the challenges of large-scale production.

A patent for a related compound, tris(2,4,6-tribromophenoxy)-s-1,3,5-triazine, highlights a process designed for large-scale commercial facilities that is efficient and environmentally friendly. google.com This approach, which involves reacting cyanuric chloride with the corresponding phenol (B47542) derivative in a water-ketone mixture, could serve as a model for developing industrial-scale processes for this compound. Key considerations will be optimizing reaction conditions, minimizing solvent use, and developing robust purification methods.

The adoption of continuous flow chemistry is another promising avenue for industrial production. Flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, continuous production. Developing a flow-based synthesis for this triazine derivative would be a significant step towards its commercial viability for applications in polymers, flame retardants, and other advanced materials.

Interdisciplinary Research with Biological Systems for Targeted Delivery Mechanisms

The inherent reactivity of the bromomethyl groups makes this compound a particularly valuable platform for biomedical applications, especially in targeted drug delivery. cd-bioparticles.net These groups can readily form covalent bonds with nucleophilic sites on therapeutic agents or targeting moieties.

Future interdisciplinary research will bridge materials chemistry with biology to create sophisticated delivery systems. This involves conjugating the triazine core not just with drugs, but also with biomolecules like antibodies, peptides, or aptamers that can recognize and bind to specific cell surface receptors, for instance on cancer cells. This would allow for the targeted delivery of cytotoxic agents, minimizing damage to healthy tissue.

Furthermore, researchers are exploring the creation of "smart" delivery systems that release their payload in response to specific biological triggers. This could involve designing linkages between the drug and the triazine carrier that are stable in the bloodstream but are cleaved by specific enzymes or the acidic environment found within tumors. This level of control requires a deep, collaborative understanding of both the material's chemistry and the complex biological environment it is designed to navigate.

Conclusion

Summary of Key Academic Contributions and Research Advancements

Research centered on 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine has yielded significant academic contributions, primarily establishing it as a highly versatile C3-symmetric building block in the synthesis of advanced functional materials. The compound's unique architecture, which combines a rigid and thermally stable 1,3,5-triazine (B166579) core with three reactive bromomethylphenyl arms, has been pivotal to these advancements. researchgate.net

A key research advancement lies in its application as a cross-linking agent for the development of porous organic polymers (POPs). The reactive bromomethyl groups serve as effective sites for nucleophilic substitution, allowing for the construction of robust, three-dimensional polymer networks. These porous materials have shown significant promise in applications such as gas capture and storage. For example, polymers synthesized using triazine-based cross-linkers have been investigated for their potential in selective CO2 capture, a critical area of research for environmental remediation technologies. researchgate.net The inherent nitrogen-rich structure of the triazine core contributes to the functionality of these polymers, enhancing their affinity for CO2.

Furthermore, academic contributions have highlighted the role of this compound as a precursor in the field of catalysis. It is utilized in the synthesis of sophisticated catalyst systems, such as palladium N-heterocyclic carbene (NHC) catalysts. The tripodal structure allows for the formation of stable, well-defined catalytic centers. These catalysts have demonstrated high efficiency in important organic reactions, including Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. researchgate.net

Research has also demonstrated the compound's utility in controlling the morphology of polymers. Its rigid, well-defined structure can be used to direct the formation of polymers with specific shapes, such as wires, ribbons, or spheres. This level of morphological control is crucial for tailoring the physical and electronic properties of materials for specific applications in electronics and materials science. The semirigid structure and the potential for π-π stacking interactions between the phenyl groups also contribute to the structural stability of the resulting materials.

Broader Impact on Chemical Science and Technology Driven by this compound Research

The research driven by this compound has had a broader impact on chemical science and technology by providing a reliable and adaptable platform for the rational design of functional materials. Its well-defined structure and predictable reactivity have empowered chemists to create materials with precisely tailored properties, advancing several technological fields.

One of the most significant impacts is in the development of materials for environmental applications. The use of this triazine derivative to create porous polymers for carbon capture contributes to the urgent global effort to mitigate greenhouse gas emissions. nih.gov The ability to systematically modify the polymer structure by reacting the bromomethyl groups with various amines or other nucleophiles allows for the optimization of CO2 adsorption capacity and selectivity. This modular approach is a key technological enabler for next-generation carbon capture and storage (CCS) technologies. nih.gov

In the realm of catalysis, the impact is substantial. By serving as a scaffold for catalysts, this compound contributes to the advancement of "green chemistry." The development of stable and highly active catalysts, such as the aforementioned Pd-NHC systems, allows for chemical reactions to be conducted under milder conditions with greater efficiency and selectivity, reducing waste and energy consumption. acs.org The versatility of the bromomethyl groups means that a wide variety of catalytic moieties can be anchored to the triazine core, opening avenues for the discovery of new catalysts for a broad range of chemical transformations.

Moreover, the research has a wider impact on polymer and materials science by expanding the toolbox of building blocks available for creating complex macromolecular architectures. nih.gov The ability to use this compound to control polymer morphology directly influences the development of new materials for organic electronics, where structure at the nano- and micro-scale dictates performance. nih.gov The thermal stability imparted by the triazine ring is another critical feature, enabling the resulting materials to be used in applications that require high-temperature tolerance. researchgate.net Investigations into its use in drug delivery systems, where the bromomethyl groups can attach therapeutic agents, also point to potential future impacts in biotechnology and medicine. researchgate.net

In essence, this compound has proven to be more than just a single chemical compound; it is a foundational component that enables innovation across multiple disciplines, from environmental science and catalysis to advanced materials and polymer chemistry.

Q & A

Basic: What are the common synthetic routes for 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. A common approach is nucleophilic aromatic substitution, where cyanuric chloride reacts with 4-(bromomethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. Critical parameters include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene to isolate the product. Purity >95% is achievable via repeated recrystallization .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy : 1^1H NMR should show singlet peaks for triazine protons (δ 8.7–8.9 ppm) and characteristic splitting for bromomethyl groups (δ 4.5–4.7 ppm). 13^{13}C NMR confirms sp² carbons (150–155 ppm) and methylene carbons (30–35 ppm) .
  • X-ray Crystallography : Single-crystal analysis reveals planar triazine cores and bond angles consistent with sp² hybridization. Crystallographic data (e.g., CCDC entries) validate symmetry and substituent orientation .
  • IR Spectroscopy : Absence of N-H stretches (3200–3400 cm⁻¹) confirms complete substitution on the triazine ring .

Advanced: What strategies mitigate steric hindrance and electronic effects during functionalization reactions involving this compound?

Answer:

  • Bulky Ligands : Use tert-butyl or arylphosphine ligands to shield reactive sites and reduce steric clashes during cross-coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize transition states .
  • Microwave-Assisted Synthesis : Accelerates reactions to minimize decomposition pathways under high steric strain .

Advanced: How do computational models (e.g., DFT) predict the electronic properties of this compound, and how do these compare with experimental data?

Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (~3.2 eV) and charge density distributions. For example, bromomethyl groups induce electron-withdrawing effects, lowering LUMO levels by ~0.5 eV compared to non-brominated analogs .
  • Experimental Validation : UV-Vis spectroscopy (λₐᵦₛ ~280 nm) and cyclic voltammetry (reduction peaks at -1.8 V vs. Ag/Ag⁺) align with computed frontier orbital energies .

Advanced: What role does this compound play in developing organic semiconductors or metal-organic frameworks (MOFs)?

Answer:

  • Organic Semiconductors : The triazine core acts as an electron-deficient moiety, enhancing charge transport in OLEDs. Bromomethyl groups enable post-functionalization with emissive units (e.g., carbazoles) .
  • MOF Linkers : Bromine serves as a leaving group for nucleophilic substitution, facilitating coordination with metal nodes (e.g., Zn²⁺, Cu⁺) to form porous frameworks .

Advanced: How can researchers resolve contradictions in reactivity data during cross-coupling reactions with this triazine derivative?

Answer:

  • Systematic Screening : Vary catalysts (Pd vs. Ni), ligands (bidentate vs. monodentate), and solvents to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to detect intermediates (e.g., mono- or di-substituted triazines) .
  • Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., debrominated species) and adjust stoichiometry accordingly .

Advanced: What analytical techniques effectively identify synthetic by-products or degradation products of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities (e.g., trisubstituted vs. disubstituted triazines) with <1% detection limits .
  • Mass Spectrometry : High-resolution ESI-MS identifies bromine isotope patterns (m/z 546 [M+H]⁺ for intact compound; m/z 466 for debrominated by-products) .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal degradation above 250°C, correlating with bromomethyl group loss .

Retrosynthesis Analysis

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Reactant of Route 1
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine
Reactant of Route 2
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.